molecular formula C12H8BrNO B11857751 3-Bromo-4-methoxy-1-naphthonitrile

3-Bromo-4-methoxy-1-naphthonitrile

Cat. No.: B11857751
M. Wt: 262.10 g/mol
InChI Key: JUQCYJZWNHVNAJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1-naphthonitrile is an organic compound with the molecular formula C₁₂H₈BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom, a methoxy group, and a nitrile group on the naphthalene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-1-naphthonitrile typically involves the bromination of 4-methoxy-1-naphthonitrile. One common method includes the reaction of 4-methoxy-1-naphthonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-1-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-4-methoxy-1-naphthonitrile or 3-thio-4-methoxy-1-naphthonitrile.

    Oxidation: Formation of 3-bromo-4-methoxy-1-naphthaldehyde or 3-bromo-4-methoxy-1-naphthoic acid.

    Reduction: Formation of 3-bromo-4-methoxy-1-naphthylamine

Scientific Research Applications

3-Bromo-4-methoxy-1-naphthonitrile is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-1-naphthonitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxy-1-naphthonitrile is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

3-bromo-4-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H8BrNO/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-6H,1H3

InChI Key

JUQCYJZWNHVNAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C#N)Br

Origin of Product

United States

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